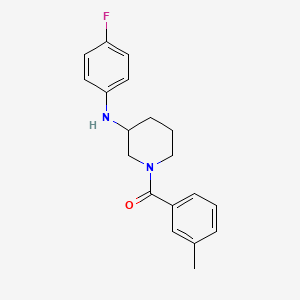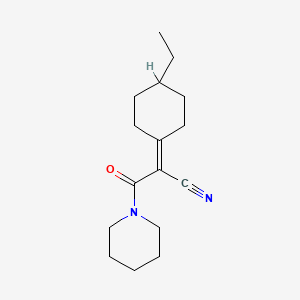![molecular formula C19H34N2O3 B6007659 ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6007659.png)
ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate, also known as JNJ-39729209, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of piperidinecarboxylates and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in various physiological and pathological processes, including mood regulation, circadian rhythm, and neuroinflammation. By blocking the 5-HT7 receptor, ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has the potential to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to improve cognitive function and memory, reduce inflammation, and protect against neurodegeneration. ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has also been shown to have antitumor activity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential off-target effects.
Direcciones Futuras
There are several future directions for the study of ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate. One potential direction is to further investigate its therapeutic potential for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug target for cancer therapy. Additionally, future studies could focus on optimizing the synthesis of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate involves several steps, including the reaction of cyclohexylmethylamine with 4-morpholinecarboxaldehyde to form the intermediate compound, which is then reacted with piperidine-1-carboxylic acid ethyl ester to yield the final product. The synthesis of this compound has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. This compound has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has also been studied as a potential drug target for cancer therapy.
Propiedades
IUPAC Name |
ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3/c1-2-23-19(22)20-10-8-17(9-11-20)21-12-13-24-18(15-21)14-16-6-4-3-5-7-16/h16-18H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAWRWNCKORMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCOC(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B6007578.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B6007594.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6007602.png)
![1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B6007620.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B6007633.png)
![1-(4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6007638.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)

![N-(1-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6007666.png)

![4-[2-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6007687.png)
![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)